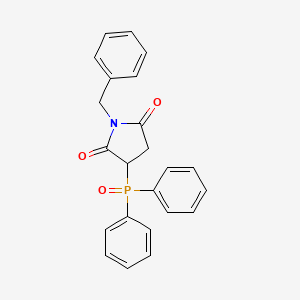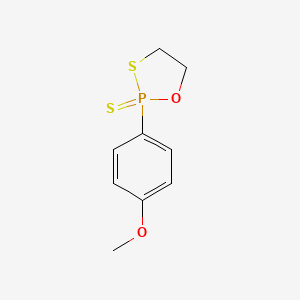
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzyl and diphenylphosphoryl groups under specific conditions. One common method involves the use of hydroxybenzotriazole and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent mixture of dimethylformamide and N-methylpyrrolidone, with diisopropylethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield (S)-1-benzyl-3-hydroxypyrrolidine .
Applications De Recherche Scientifique
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . . Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, leading to differences in their biological activities and applications.
Propriétés
Numéro CAS |
922729-78-0 |
|---|---|
Formule moléculaire |
C23H20NO3P |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-benzyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H20NO3P/c25-22-16-21(23(26)24(22)17-18-10-4-1-5-11-18)28(27,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
Clé InChI |
ASULWQLUHUTQJG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)

![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
